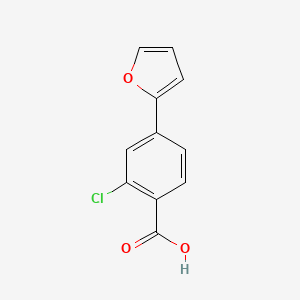

2-Chloro-4-(furan-2-YL)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZIBKXDHKSTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688521 | |

| Record name | 2-Chloro-4-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237141-26-2 | |

| Record name | 2-Chloro-4-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(furan-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(furan-2-yl)benzoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily serving as a key intermediate in the synthesis of complex organic molecules. This guide provides a detailed, three-step synthetic pathway starting from the commercially available 2-chloro-4-bromobenzoic acid. The synthesis involves an initial esterification to protect the carboxylic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the crucial aryl-furan bond, and concludes with a saponification step to yield the final product. This document offers comprehensive, step-by-step protocols, mechanistic insights, and a summary of expected outcomes, designed to be a practical resource for researchers in the field.

Introduction and Synthetic Strategy

The synthesis of biaryl and heteroaryl carboxylic acids is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents and functional materials. 2-Chloro-4-(furan-2-yl)benzoic acid, with its distinct substitution pattern, offers a versatile scaffold for further chemical modification. The strategic challenge in its synthesis lies in the selective formation of the carbon-carbon bond between the benzene and furan rings without interfering with the carboxylic acid functionality.

Our chosen synthetic route addresses this challenge through a protection-coupling-deprotection strategy. This approach is favored for its reliability, high yields, and the commercial availability of the starting materials.

The three-step sequence is as follows:

-

Esterification: Protection of the carboxylic acid group of 2-chloro-4-bromobenzoic acid as a methyl ester. This prevents the acidic proton from interfering with the organometallic reagents used in the subsequent cross-coupling step.

-

Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the protected benzene ring and furan-2-ylboronic acid using a palladium catalyst. This reaction is renowned for its high functional group tolerance and efficiency in constructing biaryl linkages.[1][2]

-

Hydrolysis (Saponification): Deprotection of the methyl ester to regenerate the carboxylic acid, yielding the final target molecule.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final product.

Caption: Three-step synthesis of the target compound.

Mechanistic Insights: The Suzuki-Miyaura Coupling

The key transformation in this synthesis is the Suzuki-Miyaura reaction.[1][3][4] This palladium-catalyzed cross-coupling involves three primary steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 2-chloro-4-bromobenzoate, forming a Pd(II) complex.[1][3]

-

Transmetalation: The furan group is transferred from the boronic acid to the palladium center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid.[3][5]

-

Reductive Elimination: The two organic fragments (the benzene and furan rings) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

Materials and Reagents:

-

2-Chloro-4-bromobenzoic acid (≥97%)[6]

-

Methanol (anhydrous)

-

Hydrogen chloride (gas)

-

Furan-2-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hydrochloric acid (concentrated)

All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. [7] Reactions should be monitored by thin-layer chromatography (TLC).[7]

Step 1: Synthesis of Methyl 2-chloro-4-bromobenzoate

This initial step protects the carboxylic acid via Fischer esterification. Using HCl gas in methanol is a highly effective method for this transformation.

Procedure:

-

To a solution of 2-chloro-4-bromobenzoic acid (10.0 g, 42.5 mmol) in 100 mL of methanol in a flame-dried round-bottom flask, bubble dry hydrogen chloride gas until the solution begins to reflux.[8]

-

Remove the gas inlet and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction's progress by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.[8]

-

Redissolve the residue in diethyl ether (150 mL) and wash sequentially with deionized water (2 x 50 mL) and saturated sodium chloride solution (50 mL).[8]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product as a light tan oil.[8]

Step 2: Synthesis of Methyl 2-chloro-4-(furan-2-yl)benzoate

This is the key bond-forming step using the Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

In a flask purged with argon, combine methyl 2-chloro-4-bromobenzoate (7.3 mmol, 1.0 equiv), furan-2-ylboronic acid (8.8 mmol, 1.2 equiv), and potassium carbonate (14.6 mmol, 2.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.4 mmol, 0.055 equiv).[3]

-

Add a deoxygenated solution of 1,4-dioxane and water (4:1 ratio, 25 mL total).[3]

-

Heat the resulting solution to 100 °C and stir for 24 hours under an argon atmosphere.[3]

-

After completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Add water (30 mL) and extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[3]

-

Purify the residue by flash column chromatography to afford the coupled product.

Step 3: Synthesis of 2-Chloro-4-(furan-2-yl)benzoic Acid

The final step is the saponification of the methyl ester to yield the desired carboxylic acid.

Procedure:

-

Dissolve the methyl 2-chloro-4-(furan-2-yl)benzoate (approx. 26 mmol) in a mixture of methanol (20 mL) and water (30 mL).[9]

-

Add sodium hydroxide (2.0 g, 50 mmol) and heat the mixture to reflux for 4 hours.[9]

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until a white precipitate forms (pH ~2).[9]

-

Filter the white crystalline precipitate and wash thoroughly with cold water.[9]

-

Dry the solid under vacuum to obtain the final product, 2-Chloro-4-(furan-2-yl)benzoic acid.

Data Summary and Characterization

The following table summarizes the expected results for each step of the synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| 1 | Methyl 2-chloro-4-bromobenzoate | 2-Chloro-4-bromobenzoic acid | 249.49[8] | ~94%[8] | Light tan oil[8] |

| 2 | Methyl 2-chloro-4-(furan-2-yl)benzoate | Methyl 2-chloro-4-bromobenzoate | 236.65 | 75-85% | Solid |

| 3 | 2-Chloro-4-(furan-2-yl)benzoic acid | Methyl 2-chloro-4-(furan-2-yl)benzoate | 222.62[10] | >90% | White solid |

Characterization: The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[11][12]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Reagent-Specific Hazards:

-

Hydrogen Chloride Gas: Corrosive and toxic. Handle with extreme care in a certified fume hood.

-

Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere.

-

1,4-Dioxane: A potential carcinogen and peroxide-former. Use anhydrous, inhibitor-stabilized solvent.

-

Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with appropriate care to avoid skin and eye contact.

-

Conclusion

The described three-step synthesis provides a reliable and efficient pathway to 2-Chloro-4-(furan-2-yl)benzoic acid. By employing a robust protection-coupling-deprotection strategy centered on the Suzuki-Miyaura reaction, this guide offers a practical and scalable method for obtaining this valuable chemical intermediate. The detailed protocols and mechanistic discussions are intended to empower researchers to successfully synthesize this compound for applications in drug discovery and materials science.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

-

Semantic Scholar. Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. Available from: [Link]

-

ACS Publications. Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. Available from: [Link]

-

ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]

-

The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). Available from: [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]

-

The Royal Society of Chemistry. 2-chlorobenzoic acid. Available from: [Link]

-

PubChem. 2-Chloro-4-fluorobenzoic acid. Available from: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Available from: [Link]

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

-

Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available from: [Link]

-

The Royal Society of Chemistry. . Available from: [Link]

-

Googleapis.com. PREPARATION OF 2-\CHLORO, BROMO OR NITRO-4-\ALKYLSULFONYL\BENZOIC ACIDS AND INTERMEDIATES. Available from: [Link]

- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

PubChem. 4-Bromo-2-chlorobenzoic acid. Available from: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

- Google Patents. CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

PubMed Central. Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021). Available from: [Link]

-

PubMed Central. Methyl 2-(4-chlorobenzamido)benzoate. Available from: [Link]

-

Chemistry Stack Exchange. What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? (2014). Available from: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. mt.com [mt.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. 2-Chloro-4-(furan-2-yl)benzoic acid | 1237141-26-2 [chemicalbook.com]

- 11. bldpharm.com [bldpharm.com]

- 12. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-4-(furan-2-YL)benzoic acid chemical properties.

An In-depth Technical Guide to 2-Chloro-4-(furan-2-yl)benzoic Acid: Synthesis, Properties, and Medicinal Chemistry Applications

Abstract

2-Chloro-4-(furan-2-yl)benzoic acid is a bi-functional organic molecule that incorporates three key structural motifs relevant to medicinal chemistry: a chlorinated aromatic ring, a benzoic acid moiety, and a furan heterocycle. This combination makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, proposes a robust synthetic pathway via palladium-catalyzed cross-coupling, explores its chemical reactivity for library generation, and discusses its potential applications in drug discovery based on established structure-activity relationships of its constituent fragments. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar structures in their research programs.

Core Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Physicochemical Data

The fundamental properties of 2-Chloro-4-(furan-2-yl)benzoic acid are summarized below. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value / Predicted Value | Source / Basis |

| IUPAC Name | 2-Chloro-4-(2-furyl)benzoic acid | - |

| CAS Number | 1237141-26-2 | [Vendor Data] |

| Molecular Formula | C₁₁H₇ClO₃ | Calculated |

| Molecular Weight | 222.62 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | 140-150 °C (Predicted) | Based on analogues like 2-chlorobenzoic acid (142 °C)[1] |

| pKa | ~2.9-3.5 (Predicted) | The electron-withdrawing chloro group increases acidity compared to benzoic acid (pKa 4.2). 2-Chlorobenzoic acid has a pKa of 2.89.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. | General solubility for substituted benzoic acids |

Spectroscopic Signatures (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected NMR and IR data are outlined below, based on well-established chemical shifts for the individual moieties.[2][3][4]

-

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between δ 12.0-13.5 ppm.

-

Benzoic Acid Protons (Ar-H): Three protons on the benzene ring will appear in the aromatic region (δ 7.5-8.2 ppm). They will exhibit a complex splitting pattern (doublets and doublet of doublets) due to their coupling relationships.

-

Furan Protons (Ar-H): Three protons on the furan ring will appear between δ 6.5-7.8 ppm. The proton adjacent to the oxygen (at the 5-position) will be the most downfield of the three.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): Expected to appear around δ 165-170 ppm.[2]

-

Aromatic Carbons: A total of nine aromatic carbons (five from the benzene ring, four from the furan ring) will be present in the δ 110-150 ppm range. The carbon bearing the chlorine atom (C2) and the carbon attached to the furan ring (C4) will be key diagnostic signals.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically 700-800 cm⁻¹.

-

C=C Aromatic Stretches: Multiple sharp peaks between 1450-1600 cm⁻¹.

-

Synthesis and Mechanistic Insights: A Suzuki-Miyaura Approach

The most logical and efficient synthetic route to 2-Chloro-4-(furan-2-yl)benzoic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for constructing C-C bonds between aromatic rings and is known for its high functional group tolerance.[5][6] The proposed synthesis would couple a 2-chloro-4-halobenzoic acid derivative with 2-furylboronic acid.

Proposed Synthetic Workflow

The reaction couples 2-chloro-4-bromobenzoic acid with 2-furylboronic acid. The bromo-substituent is chosen as the coupling site due to its higher reactivity in the oxidative addition step compared to the chloro-substituent.

Caption: Proposed Suzuki coupling workflow for synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for similar Suzuki couplings.[7][8][9]

-

Reaction Setup: To a dry Schlenk flask, add 2-chloro-4-bromobenzoic acid (1.0 equiv.), 2-furylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: In the same flask, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a bulky phosphine ligand like SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 equiv.). The ligand is crucial for facilitating the reaction with the less reactive aryl chloride.[9]

-

Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

-

Solvent Addition: Add degassed solvents, typically a mixture of toluene and water (e.g., 10:1 ratio), via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2 to ensure the product is in its carboxylic acid form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final compound.

Mechanistic Rationale

The Suzuki reaction proceeds through a well-understood catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the benzoic acid derivative, forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by the base, transfers its furan group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups (the benzoic acid and furan moieties) are coupled, forming the final product and regenerating the Pd(0) catalyst.

Chemical Reactivity and Derivatization

The molecule possesses three distinct handles for chemical modification, making it an excellent starting point for generating a library of analogues for structure-activity relationship (SAR) studies.

-

Carboxylic Acid Group: This is the most versatile functional group. It can be readily converted into esters, amides, or other derivatives using standard coupling reagents (e.g., EDC, HATU) or by conversion to an acyl chloride followed by reaction with nucleophiles.[1]

-

Furan Ring: The furan ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution, such as nitration or halogenation, primarily at the 5-position. However, care must be taken as furans can be sensitive to strongly acidic conditions.[10]

-

Chloro-Substituent: While the aryl chloride is relatively unreactive, it can be displaced via nucleophilic aromatic substitution (SNAr) if activated by a strongly electron-withdrawing group, or it can participate in other cross-coupling reactions under more forcing conditions.

Caption: Derivatization potential for SAR library synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The structural components of 2-Chloro-4-(furan-2-yl)benzoic acid are prevalent in many biologically active molecules. This suggests a high potential for this scaffold in various therapeutic areas.

-

Antimicrobial Agents: Both furan-containing compounds and chlorinated benzoic acids have been extensively studied as antimicrobial agents.[11][12][13][14] The furan ring is a key component of drugs like nitrofurantoin, used for urinary tract infections.[14] Derivatives of 2-chlorobenzoic acid have shown significant potential against both Gram-positive and Gram-negative bacteria.[11][13]

-

Anti-inflammatory and Analgesic Activity: The benzoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs). Furan derivatives have also been reported to possess anti-inflammatory and analgesic properties.[12][15][16]

-

Anticancer Potential: The benzofuran scaffold, a related structure, is found in numerous compounds investigated for their anticancer properties.[17] The ability to generate a diverse library from the core structure allows for screening against various cancer cell lines and kinases.

-

Diuretic Activity: The molecule shares structural similarities with the potent loop diuretic Furosemide (4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid), suggesting that derivatives could be explored for diuretic or cardiovascular applications.[14]

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed and cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[18]

Conclusion

2-Chloro-4-(furan-2-yl)benzoic acid represents a high-potential scaffold for medicinal chemistry and drug discovery. Its synthesis is accessible through well-established and reliable palladium-catalyzed cross-coupling methods. The presence of multiple functional handles allows for extensive derivatization to explore structure-activity relationships thoroughly. Given the established biological activities of its constituent fragments, this molecule and its derivatives are promising candidates for screening in antimicrobial, anti-inflammatory, and oncology research programs.

References

-

Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Available at: [Link]

-

Pharmapproach. (2024). Pharmacological activity of furan derivatives. Available at: [Link]

-

IJPBS. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

-

MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Chem 117 Reference Spectra Spring 2011. Available at: [Link]

-

PubChem. (n.d.). 2-Chlorobenzoic Acid. Available at: [Link]

-

ResearchGate. (n.d.). Reaction scheme and mechanism of the Suzuki–Miyaura coupling reaction on a furan‐based scaffold. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available at: [Link]

-

MDPI. (2020). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzoic acid. Available at: [Link]

-

Organic Syntheses. (n.d.). pentachlorobenzoic acid. Available at: [Link]

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available at: [Link]

-

ResearchGate. (n.d.). Microwave‐assisted Synthesis of Difuran and Furan‐Thiophene via Suzuki Coupling. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. Available at: [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Journal of the American Chemical Society. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

- 1. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. ekwan.github.io [ekwan.github.io]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological activity of furan derivatives [wisdomlib.org]

- 15. ijabbr.com [ijabbr.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]

mechanism of action of 2-Chloro-4-(furan-2-YL)benzoic acid

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-4-(furan-2-yl)benzoic acid

Preamble: Charting a Course for Mechanistic Discovery

In the landscape of drug discovery and development, the elucidation of a compound's mechanism of action (MoA) is a critical milestone. It transforms a molecule of interest into a potential therapeutic agent with a rational basis for its biological effects. This guide addresses the novel compound 2-Chloro-4-(furan-2-yl)benzoic acid, a molecule for which the MoA is not yet fully characterized. Lacking direct, comprehensive studies on this specific chemical entity, we must adopt a hypothesis-driven approach, leveraging our understanding of its structural motifs—the chlorobenzoic acid core and the furan moiety—to design a robust investigative strategy.

This document is structured not as a static review of established facts, but as a dynamic, logical framework for discovery. It is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and the detailed experimental protocols necessary to systematically uncover the biological activity of 2-Chloro-4-(furan-2-yl)benzoic acid. Our approach is grounded in scientific integrity, with each proposed experimental step designed to be self-validating and to build upon the preceding findings.

Part 1: Foundational Analysis and Hypothesis Formulation

The structure of 2-Chloro-4-(furan-2-yl)benzoic acid presents two key pharmacophores: the 2-chlorobenzoic acid and the 4-furan ring. A review of the scientific literature on analogous structures provides a fertile ground for generating plausible mechanistic hypotheses.

-

The Benzofuran and Benzoic Acid Precedent for Anticancer Activity: Numerous derivatives of benzoic acid have been investigated for their anticancer properties.[1] Specifically, compounds with a benzo[b]furan skeleton, which shares structural similarity with our molecule of interest, have been identified as potent inhibitors of tubulin polymerization.[2][3] These agents disrupt the microtubule network, a critical component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[2]

-

Antimicrobial Potential of Chlorobenzoic Acids: Derivatives of 2-chlorobenzoic acid have demonstrated notable antimicrobial activity, particularly against Gram-negative bacteria.[4] The general mechanism for benzoic acid derivatives as antimicrobial agents often involves the disruption of cellular membranes or key enzymatic processes.[5]

-

Enzyme Inhibition by Furan-Containing Compounds: The furan ring is a constituent of various biologically active molecules. For instance, furan-oxadiazole hybrids have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[6]

Based on this foundational analysis, we propose the following primary hypotheses for the mechanism of action of 2-Chloro-4-(furan-2-yl)benzoic acid:

-

Hypothesis 1: The compound acts as an antimicrotubule agent, inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cells.

-

Hypothesis 2: The compound exhibits antimicrobial activity through the disruption of microbial cell integrity or inhibition of essential microbial enzymes.

-

Hypothesis 3: The compound functions as a specific enzyme inhibitor, with tyrosinase being a plausible target given the presence of the furan moiety.

The subsequent sections of this guide will detail the experimental workflows designed to systematically test each of these hypotheses.

Part 2: Experimental Workflows for Mechanistic Elucidation

Workflow 1: Investigation of Antimicrotubule Activity

This workflow is designed to rigorously assess the potential of 2-Chloro-4-(furan-2-yl)benzoic acid as an inhibitor of tubulin dynamics.

A. In Vitro Tubulin Polymerization Assay

-

Rationale: This is a direct, cell-free assay to determine if the compound interferes with the formation of microtubules from purified tubulin.

-

Protocol:

-

Purified tubulin is incubated with a fluorescence-enhancing reporter in a multi-well plate.

-

A range of concentrations of 2-Chloro-4-(furan-2-yl)benzoic acid is added to the wells. Paclitaxel (a microtubule stabilizer) and colchicine (a microtubule destabilizer) serve as positive controls.

-

The plate is incubated at 37°C to allow for polymerization, and the fluorescence is monitored over time.

-

Inhibition or enhancement of polymerization is quantified by the change in fluorescence signal.

-

B. Cell Viability and Proliferation Assays

-

Rationale: To determine the cytotoxic and cytostatic effects of the compound on cancer cell lines.

-

Protocol:

-

A panel of cancer cell lines (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of 2-Chloro-4-(furan-2-yl)benzoic acid for 48-72 hours.

-

Cell viability is assessed using an MTT or similar colorimetric assay.

-

The IC50 (half-maximal inhibitory concentration) is calculated.

-

C. Cell Cycle Analysis

-

Rationale: If the compound disrupts microtubule formation, it is expected to cause an arrest in the G2/M phase of the cell cycle.

-

Protocol:

-

Cancer cells are treated with the IC50 concentration of the compound for 24 hours.

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry.

-

An accumulation of cells in the G2/M phase would support the antimicrotubule hypothesis.

-

D. Immunofluorescence Microscopy of the Microtubule Network

-

Rationale: To visually confirm the disruption of the microtubule cytoskeleton within treated cells.

-

Protocol:

-

Cells are grown on coverslips and treated with the compound.

-

Cells are fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

The microtubule network is visualized using fluorescence microscopy. Disorganization, depolymerization, or abnormal bundling of microtubules would be indicative of an antimicrotubule effect.

-

Workflow Diagram for Antimicrotubule Activity Investigation

Caption: Workflow for investigating the antimicrotubule properties of the compound.

Workflow 2: Assessment of Antimicrobial Activity

This workflow aims to determine if 2-Chloro-4-(furan-2-yl)benzoic acid possesses antimicrobial properties.

A. Determination of Minimum Inhibitory Concentration (MIC)

-

Rationale: To quantify the potency of the compound against a panel of pathogenic microbes.

-

Protocol:

-

A panel of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

-

A serial dilution of the compound is prepared in microtiter plates containing microbial growth medium.

-

Each well is inoculated with a standardized suspension of the microbe.

-

Plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

B. Bacterial Membrane Permeability Assay

-

Rationale: To investigate if the compound's antimicrobial action involves disruption of the cell membrane.

-

Protocol:

-

Bacterial cells are loaded with a fluorescent dye that is released upon membrane damage (e.g., SYTOX Green).

-

The cells are treated with the compound at its MIC.

-

The release of the dye is monitored over time by measuring the increase in fluorescence.

-

A rapid increase in fluorescence suggests membrane permeabilization.

-

Workflow Diagram for Antimicrobial Activity Assessment

Caption: Workflow for assessing the antimicrobial potential of the compound.

Workflow 3: Evaluation of Specific Enzyme Inhibition

This workflow focuses on testing the hypothesis that the compound may act as an inhibitor of a specific enzyme, using tyrosinase as a primary example.

A. In Vitro Tyrosinase Inhibition Assay

-

Rationale: To directly measure the inhibitory effect of the compound on tyrosinase activity.

-

Protocol:

-

Mushroom tyrosinase is incubated with its substrate, L-DOPA, in a reaction buffer.

-

A range of concentrations of 2-Chloro-4-(furan-2-yl)benzoic acid is added. Kojic acid can be used as a positive control.

-

The formation of dopachrome, the colored product of the reaction, is monitored spectrophotometrically.

-

The IC50 value for tyrosinase inhibition is calculated.

-

B. Molecular Docking Studies

-

Rationale: To computationally model the binding of the compound to the active site of the target enzyme, providing insights into the potential binding mode and interactions.

-

Protocol:

-

The 3D structure of the compound is generated and optimized.

-

The crystal structure of the target enzyme (e.g., tyrosinase) is obtained from the Protein Data Bank.

-

Molecular docking simulations are performed to predict the binding affinity and pose of the compound within the enzyme's active site.

-

Workflow Diagram for Enzyme Inhibition Evaluation

Caption: Workflow for evaluating the enzyme inhibitory activity of the compound.

Part 3: Data Synthesis and Mechanistic Conclusion

The data generated from these workflows will provide a multi-faceted view of the biological activity of 2-Chloro-4-(furan-2-yl)benzoic acid.

-

Scenario 1: Strong Antimicrotubule Activity. If the compound demonstrates potent inhibition of tubulin polymerization, cytotoxicity against cancer cells, G2/M phase arrest, and visible disruption of the microtubule network, the primary mechanism of action can be concluded to be antimicrotubule activity.

-

Scenario 2: Potent Antimicrobial Effects. If the compound shows low MIC values against a range of microbes and induces membrane permeability, its primary role as an antimicrobial agent would be supported.

-

Scenario 3: Specific Enzyme Inhibition. A low IC50 value in a specific enzyme assay, supported by favorable molecular docking results, would point towards a mechanism of targeted enzyme inhibition.

It is also plausible that the compound exhibits pleiotropic effects, acting through multiple mechanisms. For instance, it could have moderate antimicrotubule and antimicrobial activities. In such cases, the relative potency (IC50 and MIC values) will be crucial in determining the most therapeutically relevant mechanism of action.

Conclusion: A Path Forward

This technical guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of 2-Chloro-4-(furan-2-yl)benzoic acid. By pursuing these parallel lines of investigation, researchers can build a comprehensive profile of the compound's biological effects, paving the way for its potential development as a novel therapeutic agent. The strength of this approach lies in its adaptability; while we have focused on three primary hypotheses, the experimental framework can be expanded to investigate other potential targets as suggested by emerging data or further computational screening. The journey from a novel compound to a well-characterized drug candidate is complex, but with a logical and evidence-based strategy, it is a journey we are well-equipped to undertake.

References

- Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI.

- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Res (Stuttg). 2014 Apr;64(4):208-13.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. MDPI.

Sources

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. mdpi.com [mdpi.com]

biological activity of 2-Chloro-4-(furan-2-YL)benzoic acid

An In-Depth Technical Guide on the Core Biological Activity of 2-Chloro-4-(furan-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(furan-2-yl)benzoic acid is a synthetic organic compound that integrates the structural features of 2-chlorobenzoic acid and a furan moiety. While direct and extensive research on the specific biological activities of this compound is emerging, its constituent chemical motifs are well-documented in medicinal chemistry for a range of pharmacological effects. This technical guide provides a comprehensive overview of the predicted biological activities of 2-Chloro-4-(furan-2-yl)benzoic acid based on structure-activity relationship (SAR) analysis of related compounds. We will delve into its potential as an antimicrobial, anti-inflammatory, and anticancer agent, providing hypothetical mechanisms of action, detailed experimental protocols for validation, and a forward-looking perspective on its therapeutic potential.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules with unique structural features often provide a promising starting point for the development of new drugs with improved efficacy and safety profiles. 2-Chloro-4-(furan-2-yl)benzoic acid presents such an interesting scaffold, combining a halogenated benzoic acid with a furan ring.

-

The Benzoic Acid Core: Benzoic acid and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of a chlorine atom at the 2-position can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.

-

The Furan Moiety: The furan ring is a common heterocycle in many biologically active compounds and natural products.[3] Furan-containing molecules have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[3][4]

The combination of these two pharmacophores in 2-Chloro-4-(furan-2-yl)benzoic acid suggests a synergistic or additive effect, making it a compelling candidate for biological evaluation. This guide will explore the theoretical basis for its potential therapeutic applications and provide a practical framework for its investigation.

Predicted Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The structural components of 2-Chloro-4-(furan-2-yl)benzoic acid suggest a strong potential for antimicrobial activity.

Scientific Rationale

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity, showing potential against both Gram-positive and Gram-negative bacteria.[5] Similarly, a vast number of furan derivatives have been reported to possess significant antibacterial and antifungal properties.[3] The mechanism of action for such compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Postulated Mechanism of Action

We hypothesize that 2-Chloro-4-(furan-2-yl)benzoic acid may exert its antimicrobial effects through a multi-pronged attack on microbial cells. The lipophilic nature of the molecule, enhanced by the chloro and furan substituents, could facilitate its passage through the microbial cell wall and membrane. Once inside, the carboxylic acid moiety could disrupt the intracellular pH homeostasis, while the overall structure might interact with and inhibit key enzymes involved in microbial metabolism or cell wall synthesis.

Caption: Postulated antimicrobial mechanisms of action.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A robust evaluation of the antimicrobial potential of 2-Chloro-4-(furan-2-yl)benzoic acid can be achieved through standardized microdilution assays.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Materials:

-

2-Chloro-4-(furan-2-yl)benzoic acid

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 Medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-Chloro-4-(furan-2-yl)benzoic acid in a suitable solvent (e.g., DMSO) and create serial dilutions in the appropriate growth medium.

-

Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Assay Setup: In a 96-well plate, add 100 µL of the compound dilutions to each well. Add 10 µL of the prepared microbial inoculum to each well. Include positive (microbes only) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Predicted Anticancer Activity

The search for novel anticancer agents remains a high priority in biomedical research. The structural motifs within 2-Chloro-4-(furan-2-yl)benzoic acid are found in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines.

Scientific Rationale

Benzoic acid derivatives have been extensively explored as anticancer agents, with some compounds showing potent activity by inducing apoptosis or inhibiting key signaling pathways.[2][6] Furthermore, benzofuran derivatives, which share a furan ring fused to a benzene ring, have shown significant anticancer potential.[7][8] The substitution pattern on the benzoic acid ring and the presence of the furan moiety can critically influence the compound's interaction with cancer-related targets.[4]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, 2-Chloro-4-(furan-2-yl)benzoic acid could potentially exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, it might inhibit the activity of protein kinases, induce cell cycle arrest, or trigger the intrinsic apoptotic pathway through the activation of caspases.

Caption: Potential anticancer signaling pathway modulation.

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.

Materials:

-

2-Chloro-4-(furan-2-yl)benzoic acid

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Chloro-4-(furan-2-yl)benzoic acid for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Table 1: Hypothetical IC50 Values for 2-Chloro-4-(furan-2-yl)benzoic acid

| Cell Line | Cancer Type | Predicted IC50 (µM) |

| MCF-7 | Breast | 15.5 |

| A549 | Lung | 22.8 |

| HCT116 | Colon | 18.2 |

Predicted Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. The structural similarity of 2-Chloro-4-(furan-2-yl)benzoic acid to known anti-inflammatory agents, such as salicylic acid derivatives, suggests its potential in modulating inflammatory responses.[9][10]

Scientific Rationale

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Benzofuran derivatives have also been reported to possess anti-inflammatory properties.[7] The specific electronic and steric properties of 2-Chloro-4-(furan-2-yl)benzoic acid may allow it to effectively bind to the active site of COX enzymes.

Postulated Mechanism of Action

We propose that 2-Chloro-4-(furan-2-yl)benzoic acid may act as a COX inhibitor, thereby reducing the production of prostaglandins and mitigating the inflammatory cascade. It could potentially exhibit selectivity for COX-2 over COX-1, which would be advantageous in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Proposed workflow for anti-inflammatory action.

Experimental Protocol: In Vitro COX Inhibition Assay

The anti-inflammatory potential of the compound can be directly assessed by measuring its ability to inhibit the activity of COX-1 and COX-2 enzymes in vitro.

Objective: To determine the IC50 values of the compound for COX-1 and COX-2 inhibition.

Materials:

-

2-Chloro-4-(furan-2-yl)benzoic acid

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX inhibitor screening assay kit (e.g., from Cayman Chemical)

-

Plate reader

Procedure:

-

Assay Setup: Follow the instructions provided with the commercial assay kit. Typically, this involves adding the enzyme, a heme cofactor, and the test compound to a 96-well plate.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Detection: Stop the reaction and measure the product formation (prostaglandin F2α) using a colorimetric or fluorescent method as per the kit's protocol.

-

IC50 Calculation: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 values for both COX-1 and COX-2.

Synthesis and Characterization

The availability of pure 2-Chloro-4-(furan-2-yl)benzoic acid is a prerequisite for its biological evaluation. While a detailed synthetic manual is beyond the scope of this guide, several established synthetic methodologies can be adapted for its preparation. A plausible synthetic route could involve a Suzuki or Stille coupling reaction between a boronic acid or stannane derivative of furan and a suitably substituted 2-chlorobenzoic acid derivative. The final product should be thoroughly characterized using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Conclusion and Future Directions

2-Chloro-4-(furan-2-yl)benzoic acid is a molecule of significant interest for drug discovery due to the well-established biological activities of its constituent chemical moieties. Based on a comprehensive analysis of related compounds, it is predicted to possess antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential activities.

Future research should focus on:

-

Synthesis and purification of 2-Chloro-4-(furan-2-yl)benzoic acid.

-

In vitro validation of its biological activities using the described assays.

-

In vivo studies in relevant animal models to assess its efficacy and safety.

-

Structure-activity relationship (SAR) studies by synthesizing and testing a library of analogues to optimize its biological activity and drug-like properties.

The exploration of 2-Chloro-4-(furan-2-yl)benzoic acid and its derivatives holds the promise of identifying novel lead compounds for the development of the next generation of therapeutic agents.

References

- Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014).

- Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (n.d.). PMC - NIH.

- 2-Chloro-4-fluorobenzoic acid synthesis. (n.d.). ChemicalBook.

- The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. (n.d.). PubMed.

- Furan: A Promising Scaffold for Biological Activity. (2024).

- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel

- A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. (n.d.). Benchchem.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022). PubMed.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.).

- Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (n.d.). Der Pharma Chemica.

- 2-Chloro-4-((furan-2-ylmethyl)(nitroso)amino)-5-sulfamoylbenzoic Acid. (n.d.).

- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)

- PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. (n.d.).

- Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (n.d.).

- 2-chloro-4-((furan-2-ylmethyl)(nitroso)amino)-5-sulfamoylbenzoic acid. (n.d.).

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.

- Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applic

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020).

- Natural source, bioactivity and synthesis of benzofuran deriv

- 2-Chloro-4-(methylsulfonyl)benzoic acid. (n.d.). PubChem.

- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021).

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.

- (PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022).

- Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. (n.d.). AccScience Publishing.

- 2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic Acid. (n.d.). LGC Standards.

- (PDF) In silico study of biological activity of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]. (2024).

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. preprints.org [preprints.org]

- 3. ijabbr.com [ijabbr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

Spectroscopic Blueprint of 2-Chloro-4-(furan-2-yl)benzoic acid: An In-depth Technical Guide

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-Chloro-4-(furan-2-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing. It offers a detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative analysis with analogous structures. The methodologies outlined herein are crafted to serve as a robust framework for the experimental acquisition and interpretation of spectroscopic data for this and structurally related molecules.

Molecular Structure and Analytical Overview

2-Chloro-4-(furan-2-yl)benzoic acid is a multifaceted molecule featuring a dichlorinated benzene ring substituted with a carboxylic acid and a furan moiety. This unique combination of functional groups presents a distinct spectroscopic fingerprint, crucial for its unambiguous identification and characterization. This guide will deconstruct the predicted spectral data, providing a rationale for the chemical shifts, absorption frequencies, and fragmentation patterns.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For 2-Chloro-4-(furan-2-yl)benzoic acid, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons of both the benzene and furan rings, as well as the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid, and the electronic nature of the furan ring.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-4-(furan-2-yl)benzoic acid (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | 12.0 - 13.5 | Broad Singlet | - | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet that can exchange with D₂O.[1] |

| H-6 | 7.9 - 8.1 | Doublet | ~8.5 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be coupled to H-5. |

| H-5' | 7.7 - 7.9 | Doublet of Doublets | ~1.8, ~0.8 | The proton at the 5-position of the furan ring is deshielded due to the electronegativity of the adjacent oxygen atom. It will show coupling to H-4' and H-3'. |

| H-3 | 7.6 - 7.8 | Doublet | ~2.0 | This proton is ortho to the chlorine atom and will appear as a doublet due to coupling with H-5. |

| H-5 | 7.5 - 7.7 | Doublet of Doublets | ~8.5, ~2.0 | This proton is coupled to both H-6 and H-3. |

| H-3' | 7.2 - 7.4 | Doublet of Doublets | ~3.5, ~0.8 | The proton at the 3-position of the furan ring. It will be coupled to H-4' and H-5'. |

| H-4' | 6.6 - 6.8 | Doublet of Doublets | ~3.5, ~1.8 | The proton at the 4-position of the furan ring is typically the most shielded of the furan protons. It is coupled to H-3' and H-5'. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon map of the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing significantly downfield. The aromatic carbons will appear in the typical region for substituted benzenes and furans.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-4-(furan-2-yl)benzoic acid (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded.[1] |

| C-5' | 144 - 146 | The carbon adjacent to the oxygen in the furan ring is deshielded. |

| C-2' | 142 - 144 | The carbon of the furan ring attached to the benzene ring. |

| C-4 | 138 - 140 | The carbon bearing the furan substituent. |

| C-2 | 133 - 135 | The carbon bearing the chlorine atom. |

| C-6 | 131 - 133 | Aromatic CH carbon. |

| C-1 | 130 - 132 | The carbon bearing the carboxylic acid group. |

| C-3 | 128 - 130 | Aromatic CH carbon. |

| C-5 | 118 - 120 | Aromatic CH carbon. |

| C-3' | 112 - 114 | Aromatic CH carbon in the furan ring. |

| C-4' | 108 - 110 | Aromatic CH carbon in the furan ring. |

Experimental Protocol for NMR Spectroscopy

A standardized and meticulous experimental approach is vital for acquiring high-quality NMR data.

Methodology:

-

Sample Preparation: Dissolve 10-15 mg of high-purity 2-Chloro-4-(furan-2-yl)benzoic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Employ a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Spectral Width: -10 to 200 ppm.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both ¹H and ¹³C spectra.

-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of 2-Chloro-4-(furan-2-yl)benzoic acid will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

Table 3: Predicted FT-IR Spectral Data for 2-Chloro-4-(furan-2-yl)benzoic acid

| Wavenumber (cm⁻¹) | Peak Intensity | Assignment (Vibrational Mode & Functional Group) |

| 3300 - 2500 | Broad, Strong | O-H stretch (from Carboxylic Acid, H-bonded).[2] |

| 3100 - 3000 | Medium | C-H stretch (Aromatic). |

| 1710 - 1680 | Strong, Sharp | C=O stretch (from Carboxylic Acid, dimer).[2] |

| 1600 - 1450 | Medium to Weak | C=C stretch (Aromatic rings). |

| 1440 - 1395 | Medium | O-H bend (in-plane, from Carboxylic Acid). |

| 1320 - 1210 | Strong | C-O stretch (from Carboxylic Acid). |

| 1150 - 1000 | Medium | C-O-C stretch (Furan ring). |

| 850 - 550 | Strong to Medium | C-Cl stretch. |

| ~880 and ~740 | Strong | C-H bend (out-of-plane, substituted aromatic). |

Experimental Protocol for FT-IR Analysis

Method: Potassium Bromide (KBr) Pellet Technique

This is a standard method for preparing solid samples for transmission FT-IR spectroscopy.

-

Sample Preparation: Grind 1-2 mg of dry 2-Chloro-4-(furan-2-yl)benzoic acid with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is achieved.

-

Pellet Formation: Transfer the mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) with a hydraulic press to create a transparent or translucent pellet.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) of 2-Chloro-4-(furan-2-yl)benzoic acid is expected to produce a distinct fragmentation pattern. The molecular ion peak (M⁺) should be observable, and its isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will be a key diagnostic feature.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Chloro-4-(furan-2-yl)benzoic acid

| m/z (for ³⁵Cl) | Proposed Fragment | Rationale for Fragmentation |

| 222 | [M]⁺ | Molecular ion. |

| 205 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid.[1][3] |

| 177 | [M - COOH]⁺ | Loss of the carboxylic acid group.[3] |

| 153 | [M - C₄H₃O]⁺ | Loss of the furan ring. |

| 142 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine atom from the [M - COOH]⁺ fragment. |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 67 | [C₄H₃O]⁺ | Furan radical cation. |

Experimental Protocol for Mass Spectrometry

Method: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Key Structural and Spectroscopic Relationships

To visually encapsulate the core analytical logic, the following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a proposed workflow for spectroscopic analysis.

Caption: Molecular structure and atom numbering for NMR assignments.

Caption: A typical workflow for the spectroscopic analysis of a small molecule.

Conclusion

This technical guide provides a predictive but comprehensive spectroscopic profile of 2-Chloro-4-(furan-2-yl)benzoic acid. The detailed analysis of expected NMR, IR, and MS data, coupled with robust experimental protocols, offers a foundational resource for researchers. The provided predictions, rooted in established spectroscopic principles and data from analogous compounds, serve as a valuable benchmark for the empirical characterization of this molecule. The faithful application of the outlined methodologies will ensure the acquisition of high-quality data, leading to the unambiguous structural confirmation of 2-Chloro-4-(furan-2-yl)benzoic acid.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. jove.com [jove.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. GCMS Section 6.12 [people.whitman.edu]

crystal structure of 2-Chloro-4-(furan-2-YL)benzoic acid

An In-depth Technical Guide to the Crystal Structure of 2-Chloro-4-(furan-2-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 2-Chloro-4-(furan-2-yl)benzoic acid. In the absence of a publicly available experimentally determined structure, this document synthesizes information from analogous compounds and established crystallographic principles to present a scientifically grounded, hypothetical model. The guide details a probable synthetic route, outlines standard crystallization and characterization methodologies, and culminates in a detailed exploration of the predicted molecular geometry and supramolecular architecture. Key structural features, including the formation of hydrogen-bonded carboxylic acid dimers and other intermolecular interactions, are discussed. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state properties of novel aromatic carboxylic acids.

Introduction: Significance and Structural Context

2-Chloro-4-(furan-2-yl)benzoic acid is a molecule of significant interest, combining three key chemical motifs: a benzoic acid core, a chlorine substituent, and a furan ring. Benzoic acid derivatives are a cornerstone in medicinal chemistry and materials science, often exhibiting a range of biological activities and serving as versatile building blocks for more complex molecules.[1][2] The chlorine atom can modulate the electronic properties and lipophilicity of the molecule and may participate in halogen bonding, influencing crystal packing.

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is present in numerous natural products and pharmaceuticals.[3][4][5] Its aromaticity is modest compared to benzene, which makes it susceptible to a variety of chemical transformations.[3][6] The combination of these fragments in a single molecule suggests potential for novel pharmacological activities or the development of functional organic materials. Understanding the three-dimensional arrangement of atoms in the solid state is crucial, as the crystal structure dictates key physical properties such as solubility, stability, and bioavailability.

Proposed Synthesis and Crystallization

Synthetic Pathway

A plausible synthetic route to 2-Chloro-4-(furan-2-yl)benzoic acid would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling. A common approach would be the coupling of a boronic acid or ester derivative of furan with a suitable halogenated benzoic acid derivative. For instance, reacting 2-chloro-4-bromobenzoic acid with 2-furanylboronic acid in the presence of a palladium catalyst and a suitable base would be a standard method to form the C-C bond between the benzene and furan rings.

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[7] The process involves the slow, controlled transition from a disordered state (solution or melt) to a highly ordered solid state.[8] For a small organic molecule like 2-Chloro-4-(furan-2-yl)benzoic acid, several classical methods are applicable.[9]

Step-by-Step Protocol for Crystallization by Slow Evaporation:

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene) to identify a solvent in which the compound is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap or parafilm containing a few small perforations made by a needle. This allows for slow evaporation of the solvent.

-

Isolation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of crystals.

-

Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.[10]

An alternative and often successful method is vapor diffusion , where a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.[8][11] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[8]

Caption: Workflow for obtaining single crystals.